N-(5-methyl-3-isoxazolyl)-N'-[3-(trifluoromethyl)phenyl]urea
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Overview
Description
N-(5-methyl-3-isoxazolyl)-N’-[3-(trifluoromethyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-3-isoxazolyl)-N’-[3-(trifluoromethyl)phenyl]urea typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound and hydroxylamine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Urea Formation: The final step involves the reaction of the isoxazole derivative with an appropriate isocyanate or carbamate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-3-isoxazolyl)-N’-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.
Medicine: As a candidate for drug development, particularly in targeting specific diseases or conditions.
Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and specialty materials.
Mechanism of Action
The mechanism of action of N-(5-methyl-3-isoxazolyl)-N’-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and trifluoromethyl group may contribute to its binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-methyl-3-isoxazolyl)-N’-phenylurea: Lacks the trifluoromethyl group, which may affect its chemical properties and applications.
N-(3-isoxazolyl)-N’-[3-(trifluoromethyl)phenyl]urea: Lacks the methyl group on the isoxazole ring, which may influence its reactivity and biological activity.
N-(5-methyl-3-isoxazolyl)-N’-[4-(trifluoromethyl)phenyl]urea: Has the trifluoromethyl group in a different position, potentially altering its binding interactions and effects.
Uniqueness
N-(5-methyl-3-isoxazolyl)-N’-[3-(trifluoromethyl)phenyl]urea is unique due to the specific combination of the isoxazole ring, methyl group, and trifluoromethyl group
Properties
IUPAC Name |
1-(5-methyl-1,2-oxazol-3-yl)-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2/c1-7-5-10(18-20-7)17-11(19)16-9-4-2-3-8(6-9)12(13,14)15/h2-6H,1H3,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVBVRXRCHJSEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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